molecular formula C15H20O2S2 B12907826 2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran CAS No. 59021-13-5

2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran

Cat. No.: B12907826
CAS No.: 59021-13-5
M. Wt: 296.5 g/mol
InChI Key: WLLCAWRTMGFQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran is a complex organic compound characterized by its unique structure, which includes furan rings and sulfur-containing linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran typically involves multiple steps. One common method includes the reaction of 2-methylbutane-1,1-dithiol with a furan derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfur linkages.

    Substitution: Nucleophilic substitution reactions can occur at the furan rings, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium methoxide; in methanol or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cleaved sulfur-containing fragments.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran involves its interaction with molecular targets through its sulfur and furan moieties. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The compound’s ability to undergo oxidation and reduction also plays a role in its biological activity, as these reactions can generate reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(((2-Methylpropane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran: Similar structure but with a different alkyl group.

    2,2’-(((2-Ethylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran: Another analog with a different alkyl substitution.

Uniqueness

2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran is unique due to its specific alkyl substitution, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.

Properties

CAS No.

59021-13-5

Molecular Formula

C15H20O2S2

Molecular Weight

296.5 g/mol

IUPAC Name

2-[[1-(furan-2-ylmethylsulfanyl)-2-methylbutyl]sulfanylmethyl]furan

InChI

InChI=1S/C15H20O2S2/c1-3-12(2)15(18-10-13-6-4-8-16-13)19-11-14-7-5-9-17-14/h4-9,12,15H,3,10-11H2,1-2H3

InChI Key

WLLCAWRTMGFQEL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(SCC1=CC=CO1)SCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.